molecular formula C20H15BrN2O4S B2903094 4-((4-bromophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-phenyloxazol-5-amine CAS No. 823828-41-7

4-((4-bromophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-phenyloxazol-5-amine

Cat. No. B2903094
CAS RN: 823828-41-7
M. Wt: 459.31
InChI Key: UDZUOWCKMSVCNS-UHFFFAOYSA-N
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Description

The compound is an oxazole, which is a type of heterocyclic compound. It contains a bromophenyl group, a furan group, and a phenyl group, all attached to different positions of the oxazole ring. The presence of these groups could potentially influence the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxazole ring and the attachment of the various functional groups. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The oxazole ring provides a rigid, planar core, with the various attached groups likely adding to the complexity of the molecule’s shape .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the bromophenyl group might be susceptible to nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxazole ring might contribute to its stability, while the bromophenyl group might influence its reactivity .

Mechanism of Action

Without specific context (such as whether this compound is intended to be a drug, a dye, a catalyst, etc.), it’s difficult to predict its mechanism of action .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. This could include testing its reactivity, stability, and possibly biological activity .

properties

IUPAC Name

4-(4-bromophenyl)sulfonyl-N-(furan-2-ylmethyl)-2-phenyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O4S/c21-15-8-10-17(11-9-15)28(24,25)20-19(22-13-16-7-4-12-26-16)27-18(23-20)14-5-2-1-3-6-14/h1-12,22H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZUOWCKMSVCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-bromophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-phenyloxazol-5-amine

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